molecular formula C25H27NO6 B588388 Desmethyl Cyclobenzaprine N-β-D-Glucuronide CAS No. 67200-84-4

Desmethyl Cyclobenzaprine N-β-D-Glucuronide

Cat. No.: B588388
CAS No.: 67200-84-4
M. Wt: 437.492
InChI Key: LOSRUFDBUVVKIR-OSFFKXSWSA-N
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Chemical Reactions Analysis

Desmethyl Cyclobenzaprine N-β-D-Glucuronide undergoes several types of chemical reactions, including:

Scientific Research Applications

Desmethyl Cyclobenzaprine N-β-D-Glucuronide is primarily used in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference standard in analytical chemistry for the quantification of cyclobenzaprine metabolites.

    Biology: The compound is used to study metabolic pathways and enzyme kinetics involving glucuronidation.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of cyclobenzaprine and its metabolites.

    Industry: It is used in the development of analytical methods for drug testing and forensic toxicology.

Comparison with Similar Compounds

Desmethyl Cyclobenzaprine N-β-D-Glucuronide can be compared to other glucuronidated metabolites of tricyclic compounds, such as:

The uniqueness of this compound lies in its specific application in studying the metabolism of cyclobenzaprine and its role in muscle relaxation therapy .

Biological Activity

Desmethyl cyclobenzaprine N-β-D-glucuronide is a significant metabolite of cyclobenzaprine, a muscle relaxant commonly prescribed for acute musculoskeletal conditions. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy, safety profile, and potential drug interactions.

This compound is primarily formed through the metabolism of cyclobenzaprine, which acts as a 5-HT2 receptor antagonist . This action contributes to its muscle relaxant properties by modulating neurotransmitter levels in the central nervous system (CNS), particularly in the brainstem. Cyclobenzaprine's mechanism involves the inhibition of serotonin and norepinephrine reuptake, which plays a role in pain perception and muscle tone regulation .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its metabolic pathways. Cyclobenzaprine undergoes extensive liver metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, leading to the formation of desmethyl cyclobenzaprine and subsequent glucuronidation to form its glucuronide conjugate . The elimination of this metabolite occurs primarily through renal excretion.

Clinical Implications

Clinical studies have shown that cyclobenzaprine effectively reduces muscle spasms and associated pain in acute conditions. However, its long-term use is discouraged due to limited evidence supporting its efficacy beyond two weeks and potential side effects . The role of this compound in these outcomes is still under investigation, particularly regarding its contribution to therapeutic effects or adverse reactions.

Case Study Analysis

Recent literature reviews have highlighted various case studies involving cyclobenzaprine and its metabolites. For instance, one study reported adverse events associated with the use of cyclobenzaprine, emphasizing the importance of monitoring patients for potential side effects when using this medication . Another study focused on the pharmacokinetics and bioequivalence evaluation of different formulations of cyclobenzaprine tablets, providing insights into how this compound may influence therapeutic outcomes .

Research Findings Summary Table

Study/SourceFindings
Cyclobenzaprine acts as a 5-HT2 receptor antagonist; significant muscle relaxant properties.
Reports of adverse events necessitate careful monitoring during treatment.
Pharmacokinetics indicate extensive metabolism; bioequivalence studies show variability among formulations.

Properties

CAS No.

67200-84-4

Molecular Formula

C25H27NO6

Molecular Weight

437.492

IUPAC Name

(2S,3S,4S,5R,6R)-6-[3-(dibenzo[1,2-a:1/',2/'-e][7]annulen-11-ylidene)propyl-methylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H27NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20-24,27-29H,6,14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1

InChI Key

LOSRUFDBUVVKIR-OSFFKXSWSA-N

SMILES

CN(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

1-Deoxy-1-[[3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylamino]-β-D-glucopyranuronic Acid; 

Origin of Product

United States

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